![molecular formula C13H18ClNO2 B13735043 [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate CAS No. 15942-48-0](/img/structure/B13735043.png)
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate typically involves the reaction of 2-chloro-5-(2-methylbutan-2-yl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The process involves the continuous mixing of reactants and the use of advanced monitoring systems to ensure product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the carbamate group to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-ethylcarbamate
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-propylcarbamate
- [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-butylcarbamate
Uniqueness
Compared to its analogs, [2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate exhibits unique properties due to the presence of the methyl group in the carbamate moiety. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
15942-48-0 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-5-13(2,3)9-6-7-10(14)11(8-9)17-12(16)15-4/h6-8H,5H2,1-4H3,(H,15,16) |
Clave InChI |
BBRASQCNDLKYHM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)Cl)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


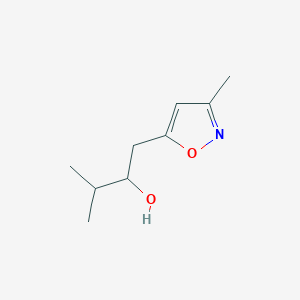

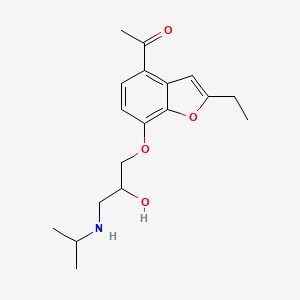
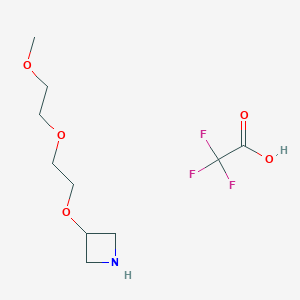
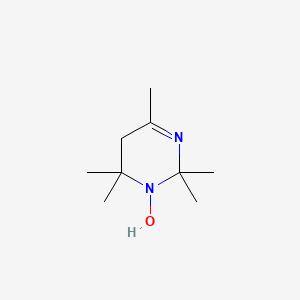
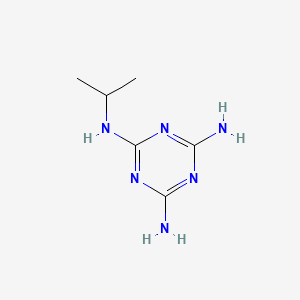

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
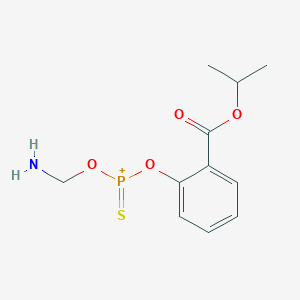


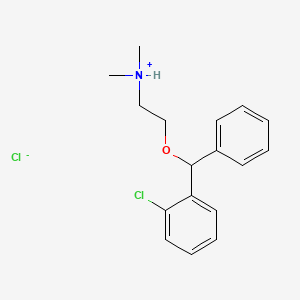
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
